![molecular formula C18H22N4 B15202109 (1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is a complex organic compound characterized by its bipyridine core and dimethylethenamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Introduction of Dimethylethenamine Groups: The dimethylethenamine groups are introduced via a substitution reaction, where the bipyridine core reacts with N,N-dimethylethenamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of (1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The dimethylethenamine groups may interact with biological membranes, affecting their structure and function.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the dimethylethenamine groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
N,N-Dimethylethylenediamine: A compound with similar dimethylethenamine groups but lacking the bipyridine core.
Uniqueness
(1Z,1’Z)-2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is unique due to its combination of the bipyridine core and dimethylethenamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in coordination chemistry, biological imaging, and therapeutic research.
特性
分子式 |
C18H22N4 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
(Z)-2-[2-[4-[(Z)-2-(dimethylamino)ethenyl]pyridin-2-yl]pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C18H22N4/c1-21(2)11-7-15-5-9-19-17(13-15)18-14-16(6-10-20-18)8-12-22(3)4/h5-14H,1-4H3/b11-7-,12-8- |
InChIキー |
PMOOYDXWOVKBRY-OXAWKVHCSA-N |
異性体SMILES |
CN(/C=C\C1=CC(=NC=C1)C2=NC=CC(=C2)/C=C\N(C)C)C |
正規SMILES |
CN(C)C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
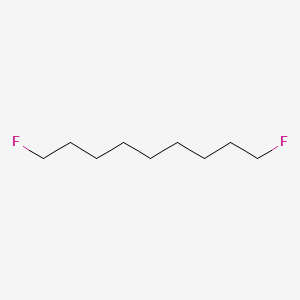
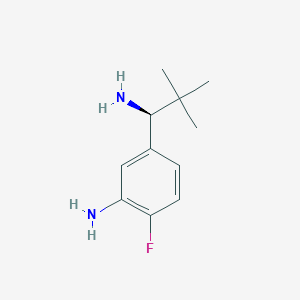
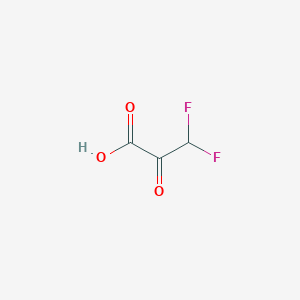

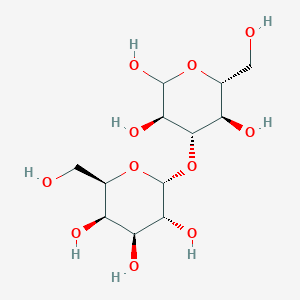

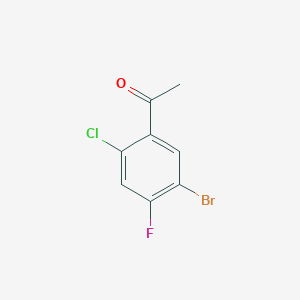


![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
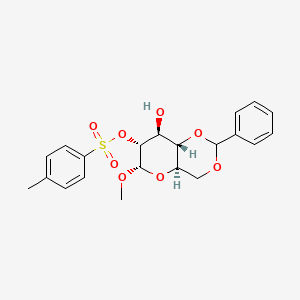

![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
